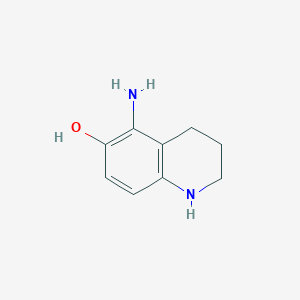
5-Amino-1,2,3,4-tetrahydroquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1,2,3,4-tetrahydroquinolin-6-ol is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of an amino group at the 5th position and a hydroxyl group at the 6th position on the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,2,3,4-tetrahydroquinolin-6-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of 4-quinolinone in the presence of a suitable catalyst. The reaction typically requires hydrogen gas and a metal catalyst such as palladium or platinum .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient hydrogenation under controlled conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,2,3,4-tetrahydroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 5-Amino-1,2,3,4-tetrahydroquinolin-6-one.
Reduction: Formation of 5-Amino-1,2,3,4-tetrahydroquinolin-6-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Amino-1,2,3,4-tetrahydroquinolin-6-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and infections.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Amino-1,2,3,4-tetrahydroquinolin-6-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features but lacking the amino and hydroxyl groups.
6-Hydroxy-1,2,3,4-tetrahydroquinoline: Similar to 5-Amino-1,2,3,4-tetrahydroquinolin-6-ol but without the amino group.
5-Amino-1,2,3,4-tetrahydroisoquinoline: Similar to this compound but without the hydroxyl group
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups on the tetrahydroquinoline ring. This dual functionality allows for a wide range of chemical modifications and biological activities, making it a versatile compound in scientific research and industrial applications .
Biological Activity
5-Amino-1,2,3,4-tetrahydroquinolin-6-ol is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula : C9H10N2O
Molecular Weight : 162.19 g/mol
IUPAC Name : this compound
Canonical SMILES : C1CC2=C(C1=CC(=C(N)C2)O)N
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes which play critical roles in cellular processes. This inhibition can lead to altered metabolic pathways that may be beneficial in treating diseases such as cancer.
- Antioxidant Activity : It exhibits antioxidant properties that help in scavenging free radicals, thus protecting cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial and antiviral activities, making it a candidate for further exploration in infectious disease treatment.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antioxidant | Scavenges free radicals; protects against oxidative stress. |
| Antimicrobial | Exhibits activity against various bacterial strains (specific strains need citation). |
| Anticancer | Inhibits specific cancer cell lines; induces apoptosis in vitro (specific studies needed). |
Case Studies and Research Findings
- Anticancer Activity
- A study published in the Journal of Medicinal Chemistry highlighted the ability of this compound to induce apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Effects
- Neuroprotective Properties
Summary of Key Research Findings
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-amino-1,2,3,4-tetrahydroquinolin-6-ol |
InChI |
InChI=1S/C9H12N2O/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h3-4,11-12H,1-2,5,10H2 |
InChI Key |
CRQVWEDWVSTHFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2N)O)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















